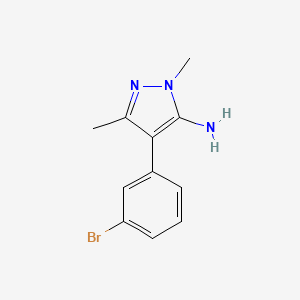
4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely to be a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The presence of the bromophenyl and dimethyl groups may confer unique properties to this compound, influencing its reactivity, polarity, and potential biological activity.
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods such as nucleophilic substitution or coupling reactions . The bromophenyl group, for instance, is a good leaving group and could be attached to the pyrazole ring via a nucleophilic aromatic substitution reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring, with the bromophenyl and dimethyl groups attached at the 3rd and 2nd positions, respectively . The bromine atom in the bromophenyl group is likely to be a significant site of reactivity due to its ability to act as a leaving group.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the pyrazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group could increase the compound’s molecular weight and potentially its boiling point and melting point . The dimethylpyrazol group could influence the compound’s polarity and solubility.Scientific Research Applications
Structural and Spectral Analysis
One key area of research involves the synthesis and structural characterization of compounds with a similar structural motif. For example, the study by Ö. Tamer et al. (2016) focused on synthesizing and characterizing 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), analyzing its molecular structure through X-ray diffraction and spectroscopic methods like FT-IR, UV–Vis, and NMR. This research highlighted the compound's stability, indicated by its negative HOMO and LUMO energies, and explored its nonlinear optical properties, which are crucial for materials science applications (Tamer et al., 2016).
Chemical Reactions and Synthesis
Another aspect of research on this compound involves its reactivity and potential for creating new chemical entities. For instance, Alfons L. Baumstark and Douglas R. Chrisope (1981) studied the oxidation of amines and sulfides using a bromo-substituted pyrazole derivative, demonstrating the compound's utility in organic synthesis and its ability to yield amine oxides and sulfoxides with high efficiency (Baumstark & Chrisope, 1981).
Material Science and Coating Applications
Research also extends into material science, where such compounds are utilized in the functional modification of materials. For example, Hala M. Aly and colleagues (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives, to enhance their thermal stability and antimicrobial activities. This has implications for medical applications and showcases the versatility of pyrazole-based compounds in material science (Aly et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to target theEpidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their target proteins, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
For instance, inhibition of EGFR and Proto-oncogene tyrosine-protein kinase Src can disrupt pathways like the MAPK/ERK pathway and the PI3K/Akt pathway , which are critical for cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and stability .
Result of Action
Based on the known targets of similar compounds, it can be inferred that it may lead to the inhibition of cell growth and proliferation .
Safety and Hazards
As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment . The specific hazards associated with this compound would need to be determined through further study.
Future Directions
The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity with various reagents. Given the biological activity of many pyrazole derivatives, this compound could be of interest in the field of medicinal chemistry .
properties
IUPAC Name |
4-(3-bromophenyl)-2,5-dimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-10(11(13)15(2)14-7)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPHXZOPLCIEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

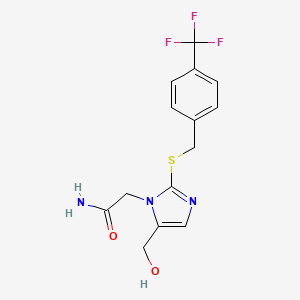

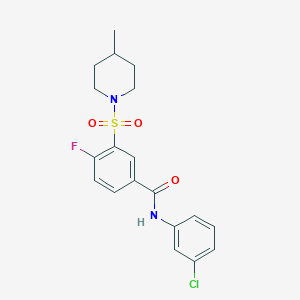
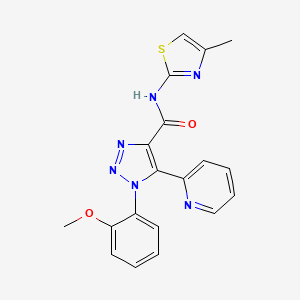
![1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2999631.png)
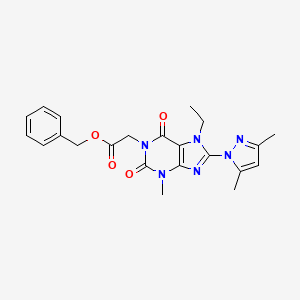

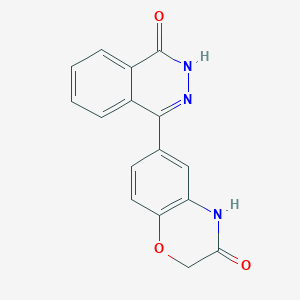


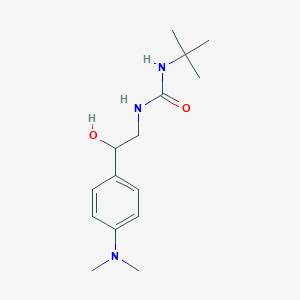

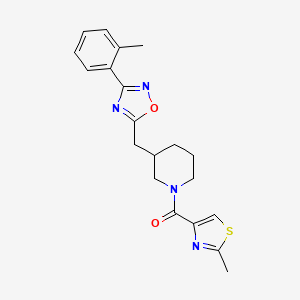
![8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2999646.png)